molecular formula C13H12O4S B7843962 3-[(2-Methoxyphenyl)methoxy]thiophene-2-carboxylic acid

3-[(2-Methoxyphenyl)methoxy]thiophene-2-carboxylic acid

Cat. No.: B7843962
M. Wt: 264.30 g/mol
InChI Key: VJBWAPMJRJAXDV-UHFFFAOYSA-N
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Description

3-[(2-Methoxyphenyl)methoxy]thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Properties

IUPAC Name

3-[(2-methoxyphenyl)methoxy]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4S/c1-16-10-5-3-2-4-9(10)8-17-11-6-7-18-12(11)13(14)15/h2-7H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBWAPMJRJAXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1COC2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxyphenyl)methoxy]thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of 2-methoxybenzyl alcohol with thiophene-2-carboxylic acid under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product.

Another approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs a palladium catalyst and boron reagents to couple the 2-methoxyphenyl group with the thiophene-2-carboxylic acid .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions or coupling reactions using automated reactors. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyphenyl)methoxy]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkyl halides, and nitrating agents under conditions such as Friedel-Crafts alkylation or nitration.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophenes, alkylated thiophenes, nitrothiophenes.

Scientific Research Applications

3-[(2-Methoxyphenyl)methoxy]thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyphenyl)methoxy]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the thiophene ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.

    2-Methoxyphenylthiophene: Similar structure but without the carboxylic acid group, affecting its reactivity and applications.

    3-Methoxythiophene-2-carboxylic acid: Similar but with the methoxy group directly attached to the thiophene ring, leading to different electronic properties.

Uniqueness

3-[(2-Methoxyphenyl)methoxy]thiophene-2-carboxylic acid is unique due to the presence of both the methoxyphenyl and carboxylic acid groups

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